molecular formula C17H19N5OS2 B13364842 N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B13364842
M. Wt: 373.5 g/mol
InChI Key: HRJNFEJQABSFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound belonging to the 1,3,4-thiadiazole class, characterized by its molecular formula C18H21N5OS2 and a molecular weight of 387.52 g/mol . This derivative features a unique structural framework comprising a 1,3,4-thiadiazole ring core substituted at the 2-position with a thioether-linked acetamide moiety, which is further modified with a 1-cyanocyclopentyl group . Compounds based on the 1,3,4-thiadiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological properties . Specifically, this class of molecules has demonstrated considerable potential in anticancer research . Structural analogs of this compound have been investigated as potent apoptosis inducers, working through the activation of key caspase enzymes such as caspase-3 and caspase-9, which are central to the programmed cell death pathway . Other closely related thiadiazole derivatives have been shown to exert cytotoxic effects by arresting the cell cycle at the G2/M phase and inducing apoptosis in human breast cancer cells (MCF-7) . The presence of the 1-cyanocyclopentyl group is a notable structural feature that may influence the compound's pharmacokinetic properties and its interaction with biological targets. This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H19N5OS2/c1-12-5-4-6-13(9-12)19-15-21-22-16(25-15)24-10-14(23)20-17(11-18)7-2-3-8-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,21)(H,20,23)

InChI Key

HRJNFEJQABSFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the Thiadiazole Intermediate

Methodology:

  • The core heterocyclic component, 5-(m-tolylamino)-1,3,4-thiadiazol-2-yl, is typically synthesized via cyclization reactions involving amidoximes or related precursors.
  • One common route involves reacting an amidoxime derivative with a suitable sulfur source, such as MSCN (mercaptocyanide), under cyclization conditions to form the thiadiazole ring.

Reaction Conditions:

  • Cyclization often occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with catalysts or reagents such as potassium carbonate or sodium hydroxide to facilitate ring closure.
  • Temperature ranges from 50°C to 100°C, with reaction times varying from 4 to 24 hours depending on the specific substrate and reagents used.

Preparation of the Acetamide Linkage

Methodology:

  • The acetamide moiety, specifically 2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, is synthesized via amidation of a suitable thioether intermediate with chloroacetyl derivatives.
  • The key step involves nucleophilic substitution of a thiol group on the heterocycle with chloroacetyl chloride or a similar acyl chloride, forming a thioether linkage.

Reaction Conditions:

  • Typically conducted in inert solvents such as dichloromethane or acetonitrile.
  • Use of bases like triethylamine or pyridine to neutralize HCl generated during acylation.
  • Reaction temperature maintained at 0°C to room temperature to control reactivity and minimize side reactions.

Notes:

  • The thioether linkage is critical for subsequent attachment of the cyanocyclopentyl group.

Introduction of the Cyanocyclopentyl Group

Methodology:

  • The cyanocyclopentyl group is introduced via nucleophilic substitution or coupling reactions.
  • One approach involves using a cyanocyclopentyl halide (e.g., cyanocyclopentyl bromide or chloride) reacted with the amino group on the heterocyclic acetamide under basic conditions.

Reaction Conditions:

  • Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
  • The presence of a base such as potassium carbonate or sodium hydride facilitates nucleophilic attack.
  • Reaction temperatures range from ambient to 60°C, with reaction times spanning several hours to ensure complete conversion.

Alternative Route:

  • Alternatively, the cyanocyclopentyl group can be introduced via a reductive amination if a suitable precursor bearing a carbonyl group is available.

Purification and Characterization

  • The final product is purified through column chromatography, recrystallization, or preparative HPLC.
  • Characterization involves NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Data Table Summarizing the Preparation Methods

Step Reactants Reagents & Conditions Key Features References
1. Cyclization to thiadiazole Amidoxime derivatives + MSCN DMF/Acetonitrile, 50-100°C, 4-24 hrs Formation of 5-(m-tolylamino)-1,3,4-thiadiazol-2-yl
2. Acylation of heterocycle Thiadiazole intermediate + chloroacetyl chloride Dichloromethane, pyridine, 0°C to RT Formation of thioether linkage
3. Cyanocyclopentyl attachment Cyanocyclopentyl halide + amino group DMF/Acetonitrile, RT-60°C Nucleophilic substitution Patent data, general heterocyclic synthesis
4. Purification Crystallization, chromatography Standard purification techniques High purity final compound Standard practice

Additional Notes

  • The synthesis of such a complex heterocyclic compound demands rigorous control of reaction parameters to optimize yield and purity.
  • The multi-step process involves initial heterocycle formation, functionalization with acyl groups, and subsequent attachment of the cyanocyclopentyl moiety.
  • Safety considerations include handling reactive acyl chlorides and cyanide derivatives, requiring appropriate protective measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Anticancer Activity

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y)

This analog differs by substituting the m-tolylamino group with a p-tolylamino (para-methylaniline) group and replacing the cyanocyclopentyl moiety with a 5-ethyl-thiadiazole unit. Key findings:

  • Demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.084 ± 0.020 mmol L<sup>–1</sup> and 0.034 ± 0.008 mmol L<sup>–1</sup> , respectively, outperforming cisplatin .
  • Exhibited aromatase inhibitory activity (IC50 = 0.062 ± 0.004 mmol L<sup>–1</sup>), suggesting dual mechanisms of action .
    Structural Insight : The para-methyl position on the toluidine group may enhance steric compatibility with target enzymes compared to the meta-substituted derivative.
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (Compound 5e)
  • Substituted with a 4-chlorobenzylthio group and phenoxyacetamide side chain.

Antimicrobial and Physicochemical Comparisons

Thiadiazole-Thiadiazinan Hybrids (Compounds 5c, 5d, 6a, 6b)
  • N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) :
    • Melting point: 169–171°C , yield: 67% .
    • The 4-methylbenzylthio group may improve lipophilicity, enhancing membrane penetration in antimicrobial contexts.
  • N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) :
    • Higher melting point (179–181°C ) due to the electron-withdrawing chloro substituent, suggesting improved crystallinity .

Substituent Effects on Physical Properties

Table 1 summarizes substituent impacts on melting points and yields:

Compound Name / ID Substituents Melting Point (°C) Yield (%) Key Activity (IC50, mmol L<sup>–1</sup>)
N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Target Compound) m-Tolylamino, cyanocyclopentyl Not reported Not reported Not available
Compound 4y p-Tolylamino, 5-ethyl-thiadiazole Not reported Not reported MCF-7: 0.084 ± 0.020; A549: 0.034 ± 0.008
Compound 5e 4-Chlorobenzylthio, phenoxyacetamide 132–134 74 Not reported
Compound 5c 4-Methylbenzylthio, thiadiazinan-thione 169–171 67 Antimicrobial (qualitative)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 5d) increase melting points, likely due to stronger intermolecular interactions.
  • Para-substituted toluidine (4y) shows superior anticancer activity compared to meta-substituted analogs, highlighting positional isomerism’s role in bioactivity.

Biological Activity

N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Compound Overview

  • Molecular Formula : C17H19N5OS2
  • Molecular Weight : 373.5 g/mol
  • Structural Features : The compound contains a thiadiazole moiety, a cyano group, and an acetamide functional group, which are critical for its biological activity.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole framework exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : These compounds can inhibit inflammatory pathways and cytokine production.
  • Anticancer Effects : Studies have demonstrated that certain thiadiazole derivatives can induce apoptosis and cell cycle arrest in cancer cells.

Case Studies

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of similar thiadiazole derivatives on various cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms such as inhibition of cyclin-dependent kinases (CDKs) .
    • In vitro assays on lung cancer cell lines (A549, HCC827, NCI-H358) revealed IC50 values indicating effective cytotoxicity. For instance, one derivative showed an IC50 of 2.12 ± 0.21 μM against A549 cells .
  • Antimicrobial Activity :
    • Compounds with a similar structure displayed notable antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Thiadiazole Ring Essential for anticancer and antimicrobial properties
Cyanocyclopentyl Group Enhances lipophilicity and cellular uptake
Acetamide Functional Group Contributes to binding affinity with target proteins

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes that typically involve:

  • Formation of the thiadiazole ring via condensation reactions.
  • Introduction of the m-tolylamino group through nucleophilic substitution.
  • Final coupling with the cyanocyclopentyl acetamide.

Careful control of reaction conditions is crucial to achieve high yields and purity.

Q & A

Basic: What are the recommended synthetic routes for N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Introduction of the m-tolylamino group at position 5 of the thiadiazole via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Step 3 : Thioether linkage formation between the thiadiazole and acetamide moiety using coupling agents (e.g., EDCI/HOBt) in dichloromethane at 0–25°C .
  • Step 4 : Cyanocyclopentyl group incorporation via N-acylation, optimized at 60–80°C in toluene or acetonitrile .
    Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and purify intermediates via column chromatography .

Basic: How is the molecular structure of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments (e.g., thiadiazole protons at δ 8.1–8.3 ppm, cyanocyclopentyl C≡N at ~110 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
  • FTIR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, thioether C-S at 650–700 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for SAR studies .

Basic: What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via spectrophotometric methods at λ = 340 nm) .
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced: How can reaction conditions be optimized to resolve low yields in the final acylation step?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the cyanocyclopentyl amine .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Temperature Gradient : Incremental heating (40°C → 80°C) reduces side-product formation .
  • Work-Up Protocol : Quench with ice-water to precipitate pure product, avoiding column chromatography losses .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications : Replace thiadiazole with oxadiazole or triazole to assess heterocycle impact on activity .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the m-tolyl ring to enhance target binding .
  • Linker Optimization : Replace thioether with sulfoxide/sulfone to study redox stability .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Advanced: How to address contradictions in reported bioactivity data across studies?

  • Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
  • Dose-Response Validation : Repeat experiments with 8–10 concentration points and calculate Hill slopes .
  • Meta-Analysis : Compare logP, solubility, and protein binding (%) across studies to identify confounding factors .
  • Mechanistic Follow-Up : Use SPR (surface plasmon resonance) to confirm direct target binding vs. off-target effects .

Advanced: What strategies mitigate degradation during long-term stability studies?

  • pH Optimization : Store lyophilized powder at pH 6–7 (buffered with citrate) to prevent hydrolysis of the cyanocyclopentyl group .
  • Light/Temperature Control : Use amber vials and storage at –20°C to avoid photolytic cleavage of the thioether bond .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to stabilize the thiadiazole core .

Advanced: How to computationally model its reactivity and electronic properties?

  • HOMO-LUMO Analysis (Gaussian 09): Predict charge transfer and redox behavior for electrochemical applications .
  • Molecular Electrostatic Potential (MESP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate with experimental NMR data .

Advanced: What methodologies assess its pharmacokinetic properties?

  • LogP Determination : HPLC retention time comparison with standards (e.g., octanol-water partitioning) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS .
  • Plasma Protein Binding : Ultrafiltration followed by UPLC quantification .

Advanced: How to elucidate reaction mechanisms for unexpected byproducts?

  • Isotopic Labeling : Use ¹⁵N-labeled starting materials to track nitrogen incorporation in the thiadiazole ring .
  • In Situ FTIR : Monitor intermediate formation (e.g., acyl azides) during coupling steps .
  • Kinetic Profiling : Quench aliquots at timed intervals and analyze via HPLC to propose rate laws .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.